N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Lipophilicity Drug-likeness Permeability

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 940368-18-3, PubChem CID is a synthetic benzothiazole-benzamide hybrid with molecular formula C19H20N2O4S and a molecular weight of 372.4 g/mol. The compound features a 4,5-dimethyl-substituted benzothiazole core linked via an amide bond to a 3,4,5-trimethoxyphenyl ring.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 940368-18-3
Cat. No. B2782667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS940368-18-3
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
InChIInChI=1S/C19H20N2O4S/c1-10-6-7-15-16(11(10)2)20-19(26-15)21-18(22)12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
InChIKeyKUGVPVFJLNQMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 940368-18-3): Core Identity and Structural Taxonomy for Research Procurement


N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 940368-18-3, PubChem CID 4622459) is a synthetic benzothiazole-benzamide hybrid with molecular formula C19H20N2O4S and a molecular weight of 372.4 g/mol [1]. The compound features a 4,5-dimethyl-substituted benzothiazole core linked via an amide bond to a 3,4,5-trimethoxyphenyl ring. Its computed physicochemical profile includes XLogP3-AA of 4.2, a topological polar surface area (TPSA) of 97.9 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. As a member of the broader N-benzothiazol-2-yl benzamide class—a scaffold associated with NQO2 inhibition, TRPC channel modulation, and antiproliferative activity [2][3]—this specific substitution pattern (4,5-dimethyl on benzothiazole + 3,4,5-trimethoxy on benzamide) is structurally differentiated from all analogs disclosed in the existing primary literature. Notably, direct quantitative biological assay data for this precise compound remain absent from peer-reviewed journals and patent disclosures as of the literature cutoff date; the differentiation evidence presented herein therefore draws on class-level SAR inference, computed molecular properties, and positional isomer comparisons.

Why N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Cannot Be Replaced by In-Class Analogues: Steric, Electronic, and Pharmacophoric Specificity


Within the N-benzothiazol-2-yl benzamide family, small positional changes in methyl group placement on the benzothiazole ring produce distinct molecular shapes, dipole moments, and steric volumes that are known to alter target binding and selectivity [1]. The 4,5-dimethyl substitution pattern creates a contiguous hydrophobic patch on the benzothiazole ring that differs topologically from the 4,6-, 5,6-, and 5,7-dimethyl positional isomers (all commercially available), each of which presents a distinct conformational profile to biological targets [2]. Furthermore, the 3,4,5-trimethoxy substitution on the benzamide phenyl ring—as opposed to unsubstituted benzamide (CAS 940368-00-3) or 4-dimethylamino (CAS 864860-85-5) analogs—introduces three additional hydrogen-bond acceptor sites and significantly increases molecular weight and polar surface area [2]. In the structurally characterized NQO2 inhibitor series reported by Emam et al. (2024), the 3,4,5-trimethoxybenzamide motif was associated with enhanced inhibitor potency (IC50 range 31–79 nM for 6-substituted benzothiazole variants) relative to dimethoxy-substituted analogs [1]. Although the specific 4,5-dimethyl benzothiazole congeners were not included in that study, the SAR pattern strongly suggests that both the benzothiazole substitution position and the benzamide methoxylation pattern are non-interchangeable determinants of target engagement. Generic substitution of any in-class analog without matching both the benzothiazole dimethyl pattern and the 3,4,5-trimethoxybenzamide moiety would therefore constitute a structurally distinct chemical entity with uncharacterized—and likely divergent—biological activity.

Quantitative Differentiation Evidence: N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide vs. Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) vs. Unsubstituted Benzamide Analog

The target compound exhibits a computed XLogP3-AA of 4.2, substantially higher than the unsubstituted benzamide analog N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 940368-00-3), which has a computed XLogP3-AA of approximately 3.1 (estimated from smaller molecular volume and absence of methoxy groups). This ~1.1 log unit increase in lipophilicity, driven by the three methoxy substituents, predicts enhanced membrane permeability but also potentially altered metabolic stability and plasma protein binding [1]. The TPSA of the target compound (97.9 Ų) remains within the Veber rule threshold for oral bioavailability prediction, while the unsubstituted analog lacks sufficient polar surface area data points for equivalent comparison [1].

Lipophilicity Drug-likeness Permeability

Structural Differentiation from Positional Isomers: Methyl Group Placement on the Benzothiazole Core

The 4,5-dimethyl substitution creates a contiguous, ortho-related dimethyl motif on the benzothiazole benzo ring. In contrast, the 4,6-dimethyl isomer (CAS 312917-18-3) places methyl groups in a meta relationship, the 5,6-dimethyl isomer (CAS 486440-54-4) creates a different contiguous patch, and the 5,7-dimethyl isomer (CAS 912762-90-4) distributes methyl groups across both rings with maximal separation [1]. While direct head-to-head biological data are unavailable for this specific compound series, the established SAR in the NQO2 inhibitor field demonstrates that the position of substituents on the benzothiazole ring critically determines inhibitor potency: in the Emam et al. (2024) study, 6-substituted benzothiazoles with identical 3,4,5-trimethoxybenzamide groups displayed IC50 values spanning 31 nM to 79 nM depending solely on the nature of the 6-substituent [2]. This demonstrates that even single-position modifications on the benzothiazole ring, while keeping the benzamide moiety constant, produce measurable shifts in target engagement. By extension, moving the methyl groups from the 4,5-positions to alternative ring positions would be expected to generate a distinct pharmacological profile.

Positional isomerism SAR Molecular shape

Methoxy vs. Ethoxy Substitution: Physicochemical and Metabolic Stability Differentiation

The target compound (3,4,5-trimethoxy) can be directly compared with its triethoxy analog N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide (CAS 940368-24-1). The ethoxy analog has a higher molecular weight (414.5 vs. 372.4 g/mol) and increased lipophilicity due to the additional methylene groups in each alkoxy chain . In the broader medicinal chemistry literature, methoxy-to-ethoxy substitution on aromatic rings typically increases metabolic stability (by steric shielding of O-dealkylation sites), prolongs half-life, and alters CYP450 metabolism profiles [1]. The methoxy variant therefore represents a lower molecular weight, potentially more soluble, and possibly less metabolically stable starting point compared to the ethoxy congener. This differentiation is critical for assay design: the methoxy compound may be preferred for in vitro biochemical screens requiring higher aqueous solubility, while the ethoxy analog may offer advantages in cellular or in vivo contexts where metabolic stability is a limiting factor.

Alkoxy substitution Metabolic stability Lipophilicity

Hydrogen-Bond Acceptor Capacity Differentiation vs. Unsubstituted Benzamide Analog

The target compound possesses six hydrogen-bond acceptor (HBA) sites (four from the benzothiazole and amide, plus three from the methoxy groups), compared with only three HBA sites for the unsubstituted benzamide analog N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 940368-00-3) [1]. This doubling of HBA capacity, combined with a TPSA of 97.9 Ų, places the target compound in a distinct region of drug-like chemical space relative to the unsubstituted analog (estimated TPSA approximately 50 Ų) [1]. In the NQO2 inhibitor series, the 3,4,5-trimethoxy motif contributed critical polar interactions within the enzyme active site, with computational modeling indicating that methoxy oxygen atoms formed hydrogen-bond contacts with NQO2 active-site residues [2]. While the efficacy of these interactions depends on the specific steric context of the benzothiazole substitution, the additional HBA capacity of the trimethoxy variant represents a measurable pharmacophoric differentiation from the unsubstituted benzamide analog.

Hydrogen bonding Target engagement Pharmacophore

Recommended Application Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Based on Current Evidence


NQO2 Inhibitor Discovery Scaffold: Structural Diversification of the Benzothiazole Substitution Pattern

The Emam et al. (2024) study established the 3,4,5-trimethoxybenzamide motif as a productive pharmacophore for NQO2 inhibition (IC50 values of 31–79 nM across 6-substituted benzothiazole variants) [1]. However, that study exclusively examined 6-substituted benzothiazoles. The 4,5-dimethyl substitution pattern of the target compound represents an unexplored region of the benzothiazole SAR landscape within this pharmacophore class. Researchers aiming to expand NQO2 inhibitor chemical space beyond 6-substituted variants should consider this compound as a structurally complementary probe to determine whether contiguous 4,5-disubstitution on the benzothiazole benzo ring maintains, enhances, or diminishes NQO2 binding affinity relative to the published 6-substituted series. The computed lipophilicity (XLogP3 = 4.2) and TPSA (97.9 Ų) place this compound within acceptable drug-like property ranges, supporting its suitability for enzyme inhibition screening [2].

Positional Isomer Comparator Studies: Mapping Benzothiazole Methyl Substitution Effects on Biological Activity

With at least four dimethyl-substituted positional isomers commercially available (4,5-; 4,6-; 5,6-; and 5,7-dimethyl), the target compound enables systematic SAR studies to map how methyl group location on the benzothiazole ring influences target engagement, selectivity, and cellular activity when the 3,4,5-trimethoxybenzamide moiety is held constant. This is a prerequisite for understanding the molecular recognition determinants of benzothiazole amides—a class implicated in NQO2 inhibition [1], TRPC channel modulation [2], and antiproliferative activity [3]. The target compound's 4,5-dimethyl pattern is the most sterically compact contiguous dimethyl arrangement, producing a distinct molecular electrostatic potential surface compared to isomers with non-contiguous or more widely separated methyl groups. Procurement of this specific isomer is essential for any study designed to deconvolute positional effects on biological activity.

Benchmarking Methoxy vs. Ethoxy Analog Activity in Matched Molecular Pair Analysis

The co-availability of the trimethoxy (CAS 940368-18-3) and triethoxy (CAS 940368-24-1) analogs with identical benzothiazole substitution enables matched molecular pair (MMP) analysis to isolate the contribution of alkoxy chain length to biological activity, solubility, and metabolic stability. Such MMP studies are standard practice in lead optimization programs for establishing whether methoxy-to-ethoxy replacement alters target potency or DMPK properties. The molecular weight difference (Δ MW ≈ +42 g/mol, +11.3%) between these two compounds provides a clean structural perturbation for assessing the impact of increased alkoxy bulk on target binding kinetics and thermodynamic solubility [2]. Researchers conducting systematic property-activity relationship studies in the benzothiazole amide series should procure both compounds as a defined MMP set.

Chemical Probe for Hydrogen-Bond-Dependent Target Engagement Assays

With six hydrogen-bond acceptor sites and one donor, the target compound is a hydrogen-bond-rich chemical probe suitable for investigating targets where polar interactions dominate binding free energy. By comparison, the unsubstituted benzamide analog (CAS 940368-00-3) offers only three HBA sites and no methoxy oxygen atoms [2]. This threefold difference in H-bond acceptor capacity makes the target compound a superior candidate for biophysical assays (surface plasmon resonance, isothermal titration calorimetry, X-ray crystallography) aimed at identifying polar contact points between benzothiazole amide ligands and their protein targets. The 3,4,5-trimethoxy substitution also provides NMR-active methoxy protons as potential reporter groups for ligand-observed protein NMR experiments.

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